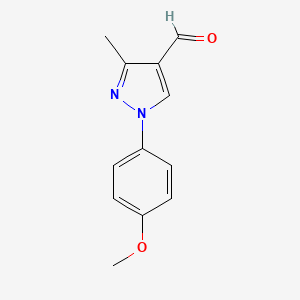![molecular formula C9H9ClN2S B13984938 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that features a thieno[3,4-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,5,6,7-tetrahydrothieno[3,4-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine derivatives with various functional groups can be obtained.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, potentially altering its biological activity and properties.
Applications De Recherche Scientifique
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness: 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent by improving its binding affinity and selectivity for specific targets .
Propriétés
Formule moléculaire |
C9H9ClN2S |
|---|---|
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2S/c10-8-6-3-13-4-7(6)11-9(12-8)5-1-2-5/h5H,1-4H2 |
Clé InChI |
FQRMWSKWSLZCKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(CSC3)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)








